![molecular formula C7H10N6 B13073144 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13073144.png)
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a triazole and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 1-methyl-1H-1,2,3-triazole can be synthesized by reacting methyl azide with an alkyne under copper(I) catalysis.
Attachment of the Triazole to the Pyrazole: The triazole ring is then linked to the pyrazole ring via a methylene bridge. This can be done by reacting the triazole with a suitable pyrazole derivative in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to enhance the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which might reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: N-oxides of the triazole or pyrazole rings.
Reduction: Reduced forms of any double bonds or nitro groups.
Substitution: Secondary or tertiary amines.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of polymers and other materials with specific electronic or photonic properties.
Biology and Medicine:
Drug Development: Due to its heterocyclic structure, it can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the body.
Biological Probes: It can be used in the design of probes for studying biological processes, such as enzyme activity or protein interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Utilized in the development of organic semiconductors or other electronic materials.
Mécanisme D'action
The mechanism of action of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine depends on its specific application:
In Catalysis: It acts as a ligand, coordinating to a metal center and facilitating various catalytic cycles.
In Drug Development: It may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine: Similar structure but with a benzyl group instead of a methyl group.
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine: Similar structure but with an additional methyl group on the pyrazole ring.
Uniqueness: 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of a triazole and a pyrazole ring, which can confer distinct electronic and steric properties. This makes it particularly versatile for various applications in catalysis, materials science, and drug development.
This compound’s unique structure allows for a wide range of chemical modifications and applications, making it a valuable tool in both research and industry.
Propriétés
Formule moléculaire |
C7H10N6 |
|---|---|
Poids moléculaire |
178.20 g/mol |
Nom IUPAC |
1-[(1-methyltriazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C7H10N6/c1-12-4-7(10-11-12)5-13-3-6(8)2-9-13/h2-4H,5,8H2,1H3 |
Clé InChI |
WRWMZKUOUIXPNK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=N1)CN2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)
![tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13073067.png)
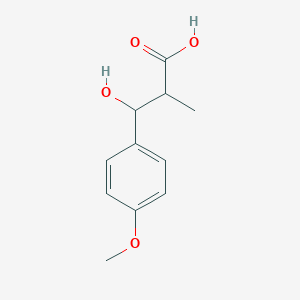
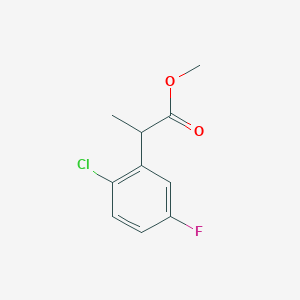
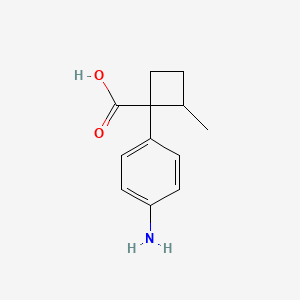
![2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine](/img/structure/B13073098.png)
![2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13073106.png)
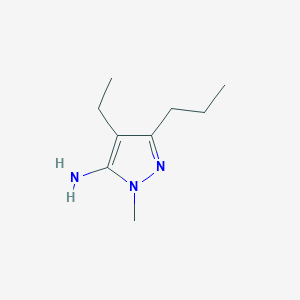
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13073115.png)
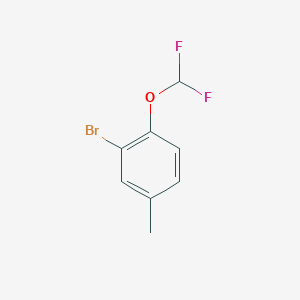
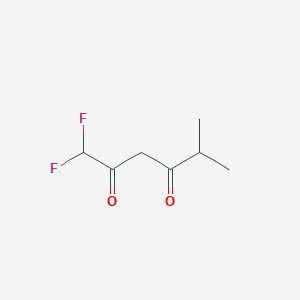
![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073133.png)
![1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13073139.png)

